molecular formula C19H25N5O B6022194 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide

Cat. No. B6022194
M. Wt: 339.4 g/mol
InChI Key: CQJDRVQUEXWYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide involves the inhibition of a specific protein kinase, which is involved in cell proliferation and survival. This kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. Inhibition of this kinase has been shown to induce cell death in cancer cells, leading to the potential for this compound to be used in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the specific protein kinase it targets. This inhibition leads to the induction of cell death in cancer cells, making it a promising compound for cancer therapy. Additionally, this compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide is its potent inhibitory effects on the specific protein kinase it targets. This makes it a promising compound for cancer therapy and the treatment of neurodegenerative diseases. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide. One direction is to further evaluate its potential use in cancer therapy, including its efficacy in different types of cancer and its potential for combination therapy with other cancer drugs. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, including its efficacy in preclinical models of these diseases. Additionally, further studies are needed to evaluate the potential toxicity of this compound and to optimize its dosing and administration for clinical use.

Synthesis Methods

The synthesis of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide involves several steps. The starting material is 4-methyl-2-(4-pyridinyl)-5-pyrimidinamine, which is reacted with 2-bromoethyl acetate to form N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-acetamide. This intermediate is then reacted with piperidine to form the final product, this compound.

Scientific Research Applications

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide has been extensively studied for its potential use in cancer research. It is a potent inhibitor of a specific protein kinase, which is overexpressed in many types of cancer. Inhibition of this kinase has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14(22-18(25)13-24-10-4-3-5-11-24)17-12-21-19(23-15(17)2)16-6-8-20-9-7-16/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJDRVQUEXWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CN2CCCCC2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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